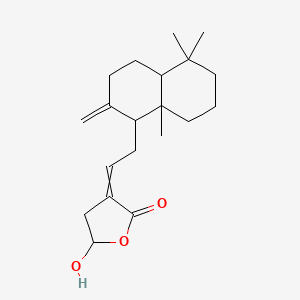

コロナリンD

説明

The chemical compound mentioned belongs to a class of complex organic molecules, often characterized by their synthesis through multi-step reactions, unique molecular structures, and diverse chemical properties. These compounds are usually studied for their potential in various applications, including material science, medicinal chemistry, and as intermediates in organic synthesis.

Synthesis Analysis

Synthetic methods for complex naphthalene derivatives typically involve multi-step reactions, starting from simpler naphthalene precursors. For instance, a related compound was synthesized through a seven-step process starting from 2-phenylbutanenitrile, involving key steps like acylation and Wittig reactions (Miesen, Dongen, & Meijer, 2010). Another example includes the one-pot synthesis of naphthalene-1,4-dione derivatives catalyzed by MgCl2, highlighting the efficiency and green chemistry aspects of modern synthetic methods (Fu, Qian, Li, Shen, & Song, 2016).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of chemical compounds. X-ray crystallography, NMR, and computational methods like DFT are commonly employed. For example, crystal structure determination and Hirshfeld surface analysis have been used to elucidate the structure of related naphthalene derivatives, providing insights into their stereochemistry and intermolecular interactions (V. & C., 2021).

科学的研究の応用

NF-κB活性化経路の阻害

コロナリンDは、炎症、浸潤、破骨細胞形成に関与するNF-κB活性化経路を阻害することが示されています。 この阻害はアポトーシスの増強にもつながり、抗炎症および抗がん療法の潜在的な候補となっています .

植物の耐乾性向上

研究によると、this compoundは植物の耐乾性を高めることができます。 これは、植物の根に関連する微生物間の相互作用に影響を与え、水不足時の植物の回復力を向上させるために重要です .

抗菌活性

this compoundは、Bacillus cereus、Staphylococcus aureus、Staphylococcus epidermidisなどの特定のグラム陽性菌に対して抗菌活性を示します。 これは、従来の抗生物質の代替品としての可能性が評価されています .

急性肺損傷の治療

研究では、this compoundは、重度の全身性炎症反応によって発生する急性肺損傷(ALI)の治療に有益な強力な抗炎症特性を持つことが示唆されています .

作用機序

Target of Action

Coronarin D, a labdane-type diterpene, primarily targets the nuclear factor-kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating immune responses, inflammation, cell proliferation, and survival .

Mode of Action

Coronarin D inhibits both constitutive and inducible NF-κB pathway activation . This inhibition leads to the potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis . It also exerts its antiproliferative action via an activation of the MAPK pathway , notably by a stimulation of ERK/JNK phosphorylation .

Biochemical Pathways

The inhibition of the NF-κB pathway by Coronarin D leads to a decrease in inflammation, invasion, and osteoclastogenesis, as well as an increase in apoptosis . Additionally, the activation of the MAPK pathway, particularly ERK/JNK phosphorylation, leads to the inhibition of cell proliferation and activation of the intrinsic apoptotic pathway .

Result of Action

Coronarin D has been shown to potently suppress cell viability in various cell lines, such as the glioblastoma U–251 cell line . It induces G1 arrest by reducing p21 protein and histone H2AX phosphorylation, leading to DNA damage and apoptosis . Furthermore, Coronarin D increases the production of reactive oxygen species, leading to mitochondrial membrane potential depolarization, and subsequently activates caspases and ERK phosphorylation, major mechanisms involved in apoptosis .

特性

IUPAC Name |

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYYQLXAGIXUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-benzofuran-2-yl)-6-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)